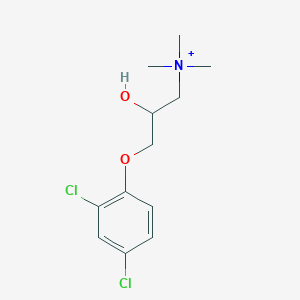![molecular formula C23H26N6O6 B11710710 N'~1~,N'~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide](/img/structure/B11710710.png)
N'~1~,N'~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’1,N’9-BIS[(E)-(2-NITROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of two nitrophenyl groups attached to a nonanedihydrazide backbone, making it a unique and interesting molecule for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’9-BIS[(E)-(2-NITROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE typically involves the reaction of nonanedihydrazide with 2-nitrobenzaldehyde under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as industrial crystallization or continuous chromatography.
化学反应分析
Types of Reactions
N’1,N’9-BIS[(E)-(2-NITROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
科学研究应用
N’1,N’9-BIS[(E)-(2-NITROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes, which can be studied for their catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as sensors and dyes.
作用机制
The mechanism of action of N’1,N’9-BIS[(E)-(2-NITROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The nitrophenyl groups can also participate in redox reactions, contributing to the compound’s biological activity .
相似化合物的比较
Similar Compounds
- N’1,N’9-BIS[(E)-(4-ETHOXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE
- N’1,N’9-BIS[(E)-(4-FLUOROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE
- N’1,N’9-BIS[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE
Uniqueness
N’1,N’9-BIS[(E)-(2-NITROPHENYL)METHYLIDENE]NONANEDIHYDRAZIDE is unique due to the presence of nitrophenyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and interaction with metal ions and biological molecules, making it a valuable compound for various research applications .
属性
分子式 |
C23H26N6O6 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC 名称 |
N,N'-bis[(E)-(2-nitrophenyl)methylideneamino]nonanediamide |
InChI |
InChI=1S/C23H26N6O6/c30-22(26-24-16-18-10-6-8-12-20(18)28(32)33)14-4-2-1-3-5-15-23(31)27-25-17-19-11-7-9-13-21(19)29(34)35/h6-13,16-17H,1-5,14-15H2,(H,26,30)(H,27,31)/b24-16+,25-17+ |
InChI 键 |
ASQXPNGPJAMDMO-MUPYBJATSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)ethoxy]phenol](/img/structure/B11710652.png)
![3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile](/img/structure/B11710657.png)


![6-phenyl-N-[(E)-phenylmethylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11710674.png)
![2-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710685.png)
![Methyl 4-[({2,2,2-trichloro-1-[(2-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11710690.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-methylbenzohydrazide](/img/structure/B11710698.png)
![N-[(2Z)-3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]aniline](/img/structure/B11710702.png)
![(2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11710707.png)
![N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B11710708.png)
![{[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate](/img/structure/B11710709.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710711.png)
![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B11710718.png)
